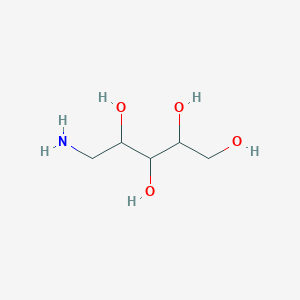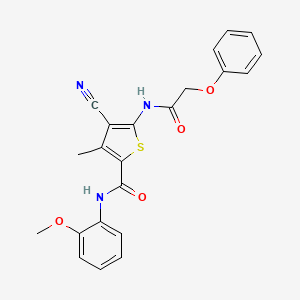
5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline: is an organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a bromine atom at the 5th position and an isobutyl group at the 2nd position on the tetrahydroisoquinoline skeleton
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted isoquinoline.
Bromination: The bromination of the isoquinoline derivative is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically conducted at room temperature.
Isobutylation: The introduction of the isobutyl group is achieved through an alkylation reaction. This can be done using isobutyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Amino or thio-substituted isoquinolines.
科学的研究の応用
Chemistry
In organic chemistry, 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Medicine
In medicinal chemistry, this compound derivatives are investigated for their potential as pharmaceutical agents. They may possess properties such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its brominated structure makes it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline and its derivatives depends on their specific molecular targets. These compounds may interact with enzymes, receptors, or other proteins, modulating their activity. For example, they may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as agonists or antagonists.
類似化合物との比較
Similar Compounds
5-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the isobutyl group, making it less hydrophobic.
2-Isobutyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom, affecting its reactivity and potential biological activity.
5-Chloro-2-isobutyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical and biological properties.
Uniqueness
The presence of both the bromine atom and the isobutyl group in 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline imparts unique chemical properties, such as increased hydrophobicity and specific reactivity patterns. These features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H18BrN |
|---|---|
分子量 |
268.19 g/mol |
IUPAC名 |
5-bromo-2-(2-methylpropyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C13H18BrN/c1-10(2)8-15-7-6-12-11(9-15)4-3-5-13(12)14/h3-5,10H,6-9H2,1-2H3 |
InChIキー |
GRVYBKNKHZVUIH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1CCC2=C(C1)C=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








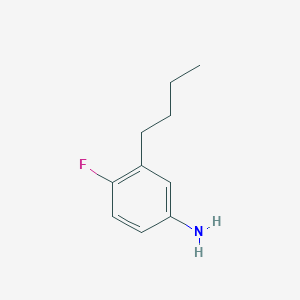
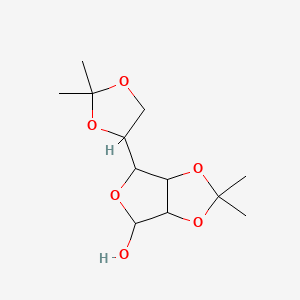

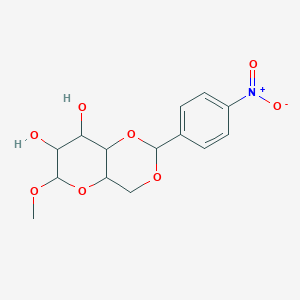

![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12076099.png)
